molecular formula C29H25N3O2S B12445931 4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]aniline

4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]aniline

Cat. No.: B12445931
M. Wt: 479.6 g/mol
InChI Key: LCZAMLMBZRJSBH-UHFFFAOYSA-N
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Description

Introduction to 4-(2,3-Dihydro-1H-Indol-1-Ylsulfonyl)-N-[(E)-(9-Ethyl-9H-Carbazol-3-Yl)Methylidene]Aniline

Structural Motifs and Hybrid Molecular Architecture

The compound integrates three distinct pharmacophores:

  • Indole scaffold : A bicyclic structure comprising a benzene ring fused to a pyrrole ring, contributing π-π stacking interactions and planar rigidity.
  • Carbazole system : A tricyclic aromatic system with a central pyrrole ring flanked by two benzene rings, enhancing electronic delocalization.
  • Sulfonyl-Schiff base linker : A sulfonamide group (-SO~2~NH-) bridges the indole to an imine-functionalized aniline, which connects to the carbazole via an ethylidene group.
Table 1: Key Structural Parameters
Property Value
Molecular formula C~29~H~25~N~3~O~2~S
Molecular weight 479.6 g/mol
Key functional groups Indolylsulfonyl, Schiff base
Hybridization sp² (aromatic), sp³ (sulfonyl)

The indole and carbazole moieties adopt non-coplanar orientations due to steric hindrance from the ethyl group at the carbazole’s N9 position. Single-crystal X-ray diffraction studies of analogous compounds confirm distorted geometries that optimize intramolecular charge transfer.

Historical Context of Indole-Carbazole Hybrid Systems

Indole-carbazole hybrids emerged from parallel developments in natural product chemistry and materials science:

  • 1960s–1980s : Isolation of carbazole alkaloids (e.g., ellipticine) and indole derivatives (e.g., serotonin) spurred interest in their synthetic analogs.
  • 1990s–2000s : Transition-metal-catalyzed C–H functionalization enabled direct coupling of indoles and carbazoles, bypassing multi-step protection-deprotection sequences.
  • 2010s–Present : Cyclotriphosphazene-based scaffolds (e.g., compounds 2–9 in ) demonstrated tunable photophysical properties when appended with carbazole/indole units, inspiring drug discovery applications.

Recent advances in Friedel-Crafts alkylation (e.g., Cu(II)-catalyzed indole-sulfonimine couplings) provided critical methodology for synthesizing the title compound’s sulfonamide linker.

Significance of Sulfonyl and Schiff Base Functionalities

Sulfonyl Group (-SO~2~-)
  • Electronic effects : The electron-withdrawing sulfonyl group modulates electron density across the indole ring, enhancing stability toward oxidative degradation.
  • Hydrogen-bonding capacity : The sulfonyl oxygen atoms participate in hydrogen bonds with biological targets (e.g., enzyme active sites), as evidenced in molecular docking studies of analogous indole sulfonamides.
Schiff Base (-CH=N-)
  • Coordination chemistry : The imine nitrogen serves as a Lewis base, enabling metal chelation in catalytic or bioactive contexts.
  • Dynamic covalent chemistry : Reversible Schiff base formation allows pH-responsive structural changes, useful in drug delivery systems.
Table 2: Functional Group Contributions
Group Role in Compound Example in Literature
Sulfonyl Stabilizes indole oxidation state Anticancer sulfonamides
Schiff base Facilitates metal coordination Cu(II)-catalyzed reactions

The synergistic interplay between these groups enables applications in optoelectronics (via charge-transfer transitions) and medicinal chemistry (through target-selective binding). Future research directions include exploring substituent effects on the carbazole’s ethyl group and optimizing solvent-dependent photoluminescence quantum yields.

Properties

Molecular Formula

C29H25N3O2S

Molecular Weight

479.6 g/mol

IUPAC Name

N-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]-1-(9-ethylcarbazol-3-yl)methanimine

InChI

InChI=1S/C29H25N3O2S/c1-2-31-28-10-6-4-8-25(28)26-19-21(11-16-29(26)31)20-30-23-12-14-24(15-13-23)35(33,34)32-18-17-22-7-3-5-9-27(22)32/h3-16,19-20H,2,17-18H2,1H3

InChI Key

LCZAMLMBZRJSBH-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)C=NC3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C54)C6=CC=CC=C61

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[4-(2,3-dihydroindole-1-sulfonyl)phenyl]-1-(9-ethylcarbazol-3-yl)methanimine typically involves multi-step organic reactions. The process begins with the preparation of the dihydroindole sulfonyl precursor, followed by the introduction of the phenyl group. The final step involves the formation of the methanimine linkage with the ethylcarbazolyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure consistency and efficiency. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance production rates and maintain quality control.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[4-(2,3-dihydroindole-1-sulfonyl)phenyl]-1-(9-ethylcarbazol-3-yl)methanimine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and carbazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired, often involving controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can introduce various functional groups onto the phenyl or carbazole rings.

Scientific Research Applications

(E)-N-[4-(2,3-dihydroindole-1-sulfonyl)phenyl]-1-(9-ethylcarbazol-3-yl)methanimine has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific molecular pathways.

    Industry: Its reactivity and stability make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-N-[4-(2,3-dihydroindole-1-sulfonyl)phenyl]-1-(9-ethylcarbazol-3-yl)methanimine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Features

Compound Name Key Structural Features Reference
Target Compound Sulfonyl-dihydroindole + aniline + carbazole-imine
N-[(E)-(9-Ethyl-9H-carbazol-3-yl)methylidene]aniline Carbazole-imine + aniline (no sulfonyl or dihydroindole)
N-[2-(9H-Carbazol-9-yl)ethyl]-4-(methylsulfonyl)aniline Methylsulfonyl-aniline + ethyl-carbazole (no dihydroindole or imine)
N-[(9-Ethyl-9H-carbazol-3-yl)methylidene]-3,4-dimethylisoxazol-5-amine Carbazole-imine + isoxazole (no sulfonyl or dihydroindole)
N,N-Dimethyl-4-[(E)-2-(3,6,7-tribromo-9-butyl-9H-carbazol-2-yl)ethenyl]aniline Carbazole-ethenyl + dimethylaniline (brominated carbazole; no sulfonyl)

Key Observations :

  • The dihydroindole moiety introduces conformational rigidity, absent in simpler aniline-carbazole Schiff bases .

Physical and Chemical Properties

Property Target Compound N-[(E)-(9-Ethylcarbazol)aniline] N-[2-(Carbazol)ethyl]-4-(methylsulfonyl)aniline
Molecular Weight 518.63 g/mol 298.37 g/mol 378.47 g/mol
Solubility Low (similar to sulfonamides) Moderate in ethanol Moderate in polar aprotic solvents
Thermal Stability High (sulfonyl group) Moderate (decomposes >200°C) High (stable to 250°C)
Crystal Packing C–H⋯π, hydrogen bonds C–H⋯π interactions N–H⋯O hydrogen bonds

Key Findings :

  • The sulfonyl group in the target compound likely reduces solubility in nonpolar solvents compared to non-sulfonylated analogs .
  • Thermal stability is influenced by substituents: brominated carbazole derivatives (e.g., ) show higher decomposition temperatures due to increased aromaticity.

Key Insights :

  • Schiff base formation (e.g., ) is a common route for imine-linked carbazole derivatives, offering high yields.
  • Reductive amination (e.g., ) is preferred for ethyl-linked carbazoles to avoid steric hindrance from sulfonyl groups.

Biological Activity

The compound 4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]aniline is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action, supported by relevant case studies and data tables.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Initial steps include the preparation of the dihydroindole sulfonyl precursor, followed by the introduction of the phenyl group. The final step involves forming the methanimine linkage with the ethylcarbazolyl group. Specific reaction conditions, such as temperature and solvents, are optimized to achieve high yields and purity.

Biological Activity Overview

The biological activity of this compound is primarily assessed through its interactions with various biological targets, including enzymes and receptors. The following sections detail its antibacterial, antifungal, and anticancer activities.

Antibacterial Activity

Recent studies have indicated that compounds related to indole structures exhibit significant antibacterial properties. For instance, derivatives with similar functional groups have shown effectiveness against Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) . The minimum inhibitory concentration (MIC) values for these compounds can be as low as 0.98 μg/mL against MRSA .

CompoundTarget BacteriaMIC (μg/mL)
3kS. aureus0.98
3kMRSA<1
3kS. epidermidis7.80

Antifungal Activity

In addition to antibacterial properties, related compounds have demonstrated antifungal activity against Candida albicans . For example, certain indole derivatives showed MIC values ranging from 7.80 to 62.50 μg/mL .

CompoundTarget FungusMIC (μg/mL)
3kC. albicans7.80
3aiC. albicans62.50

Anticancer Activity

The anticancer potential of this compound has also been explored in various studies. Compounds derived from similar indole structures have shown significant cytotoxicity against multiple cancer cell lines, including A549 (lung cancer) and HT-29 (colon cancer). The IC50 values for these compounds were found to be in the micromolar range (less than 10 μM) .

CompoundCancer Cell LineIC50 (μM)
3cA549<10
3fHT-29<10

The mechanism of action for this compound involves its ability to bind to specific molecular targets, thereby modulating their activity and influencing various biochemical pathways. This includes inhibition of key enzymes involved in bacterial cell wall synthesis and disruption of fungal cell membrane integrity . Further research is required to elucidate the precise molecular interactions.

Case Studies

Several case studies have been conducted to evaluate the biological activities of similar indole derivatives:

  • Antimicrobial Efficacy : A study on a series of indole derivatives highlighted their effectiveness against both Gram-positive and Gram-negative bacteria, with particular focus on MRSA strains.
  • Cytotoxicity Assessment : Research on indolylquinazolinones demonstrated their potential as anticancer agents through cytotoxicity assays against various human cancer cell lines.
  • Molecular Docking Studies : Computational studies have indicated strong binding affinities between synthesized compounds and target proteins associated with bacterial resistance mechanisms.

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